molecular formula C15H21BrN2O2 B510550 2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide CAS No. 852698-02-3

2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide

Cat. No.: B510550
CAS No.: 852698-02-3
M. Wt: 341.24g/mol
InChI Key: LXZXYFLDFSDWBC-UHFFFAOYSA-N
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Description

2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide is an organic compound with the molecular formula C15H21BrN2O2. It is known for its unique chemical structure, which includes a bromine atom, a cyclohexylamino group, and a phenoxyacetamide moiety.

Preparation Methods

The synthesis of 2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclohexylamino group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide can be compared with other similar compounds, such as:

    2-{4-Chloro-2-[(cyclohexylamino)methyl]phenoxy}acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-{4-Bromo-2-[(methylamino)methyl]phenoxy}acetamide: Similar structure but with a methylamino group instead of cyclohexylamino.

    2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}propionamide: Similar structure but with a propionamide group instead of acetamide

Properties

IUPAC Name

2-[4-bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c16-12-6-7-14(20-10-15(17)19)11(8-12)9-18-13-4-2-1-3-5-13/h6-8,13,18H,1-5,9-10H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZXYFLDFSDWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=C(C=CC(=C2)Br)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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